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Benzaldehyde, 2-hydroxy-4-(pentyloxy)-

Cat. No.: B15124158
CAS No.: 89027-79-2
M. Wt: 208.25 g/mol
InChI Key: DZXBQKUZGYIEEZ-UHFFFAOYSA-N
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Description

Significance of Substituted Salicylaldehyde (B1680747) Derivatives in Organic Synthesis

Substituted salicylaldehyde derivatives are a class of compounds derived from salicylaldehyde that possess additional functional groups attached to the aromatic ring. wisdomlib.org These substitutions significantly alter the molecule's chemical reactivity and biological activity. wisdomlib.org The nature and position of these substituents influence how the compound interacts with other molecules, which is a critical aspect in the design of new materials and therapeutic agents. wisdomlib.org

One of the key features of substituted salicylaldehydes is their ability to act as strong chelating ligands. They can coordinate with metal ions, primarily in a bidentate fashion through their carbonyl and phenolato oxygen atoms, to form stable metal complexes. mdpi.com This property is exploited in coordination chemistry and catalysis.

Furthermore, these derivatives are crucial starting materials for the synthesis of a wide array of other organic compounds, most notably Schiff bases and hydrazones. researchgate.netacs.org The reaction of the aldehyde group with primary amines leads to the formation of Schiff bases (imines), which are known for their diverse biological activities, including anticancer, antimicrobial, and antifungal properties. acs.orgnih.gov Similarly, condensation with hydrazine (B178648) derivatives yields hydrazones, which are also recognized for a broad spectrum of biological activities such as antibacterial, antiviral, and antidepressant effects. researchgate.netacs.org The addition of substituents like halogens or hydroxyl groups to the salicylaldehyde ring can often result in compounds with enhanced antimicrobial properties. mdpi.com

Overview of the Chemical Versatility of Benzaldehyde (B42025), 2-hydroxy-4-(pentyloxy)- as a Building Block

Benzaldehyde, 2-hydroxy-4-(pentyloxy)- serves as a versatile building block in organic chemistry due to the presence of its distinct functional groups: a hydroxyl group, an aldehyde group, and a pentyloxy ether group. lookchem.com This combination of reactive sites allows the molecule to participate in a variety of chemical transformations. lookchem.com

The aldehyde functional group is a primary site for nucleophilic addition and condensation reactions. It can be readily converted into other functional groups, for instance, through oxidation to a carboxylic acid or reduction to an alcohol. The hydroxyl group, being ortho to the aldehyde, can participate in intramolecular hydrogen bonding and influence the reactivity of the aldehyde. It can also be a site for etherification or esterification reactions. The pentyloxy group, an ether linkage, is generally stable but can be cleaved under harsh conditions; its primary role is often to modify the solubility and steric properties of the molecule.

This trifunctional nature makes Benzaldehyde, 2-hydroxy-4-(pentyloxy)- a valuable intermediate for synthesizing more complex molecules. It is utilized in the production of various organic compounds, including pharmaceuticals and fragrances. lookchem.com The ability of this compound to undergo reactions such as condensation, oxidation, and substitution makes it a flexible precursor for creating a diverse range of chemical structures. lookchem.com

Below is a table summarizing the key chemical properties of Benzaldehyde, 2-hydroxy-4-(pentyloxy)-.

PropertyValue
Chemical Formula C12H16O3
Molecular Weight 208.25 g/mol lookchem.com
Appearance Colorless to pale yellow liquid lookchem.com
Melting Point 40-42°C lookchem.com
Key Functional Groups Benzaldehyde, Hydroxyl, Pentyloxy lookchem.com
Solubility Soluble in organic solvents lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B15124158 Benzaldehyde, 2-hydroxy-4-(pentyloxy)- CAS No. 89027-79-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89027-79-2

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-hydroxy-4-pentoxybenzaldehyde

InChI

InChI=1S/C12H16O3/c1-2-3-4-7-15-11-6-5-10(9-13)12(14)8-11/h5-6,8-9,14H,2-4,7H2,1H3

InChI Key

DZXBQKUZGYIEEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC(=C(C=C1)C=O)O

Origin of Product

United States

Synthetic Methodologies for Benzaldehyde, 2 Hydroxy 4 Pentyloxy and Analogous Alkoxybenzaldehydes

Alkylation Reactions for Pentyloxy Group Introduction

The introduction of a pentyloxy group at the 4-position of a dihydroxybenzaldehyde scaffold is typically achieved through nucleophilic substitution reactions. The choice of synthetic route, reagents, and reaction conditions is crucial for achieving high regioselectivity and yield.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a widely employed method for the formation of ethers, involving the reaction of an alkoxide with a primary alkyl halide. nih.gov In the context of synthesizing 2-hydroxy-4-(pentyloxy)benzaldehyde, this approach involves the deprotonation of a hydroxyl group on 2,4-dihydroxybenzaldehyde (B120756) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as 1-bromopentane.

The regioselectivity of this reaction is a critical consideration. The hydroxyl group at the 4-position is generally more acidic and less sterically hindered than the hydroxyl group at the 2-position, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde group. This difference in reactivity allows for the preferential alkylation at the 4-position under carefully controlled conditions.

Synthesis from 2,4-dihydroxybenzaldehyde with Bromoalkanes

A common and direct method for the synthesis of 2-hydroxy-4-(pentyloxy)benzaldehyde is the reaction of 2,4-dihydroxybenzaldehyde with a suitable bromoalkane, such as 1-bromopentane. nih.gov This reaction is typically carried out in the presence of a base, which facilitates the deprotonation of the phenolic hydroxyl group, thereby activating it for nucleophilic attack on the bromoalkane.

Optimized Reaction Conditions and Reagents

Recent advancements in synthetic methodology have led to the development of highly efficient and regioselective methods for the synthesis of 4-alkoxy-2-hydroxybenzaldehydes. A particularly effective method involves the use of cesium bicarbonate (CsHCO₃) as the base in acetonitrile (CH₃CN) as the solvent. nih.govdigitellinc.com This system has been shown to provide excellent yields and high regioselectivity for the 4-position alkylation of 2,4-dihydroxybenzaldehyde with a variety of primary alkyl bromides, including by extension, 1-bromopentane. nih.gov

The enhanced regioselectivity observed with cesium bicarbonate is attributed to its mild basicity and the coordinating ability of the cesium cation, which favors the formation of the 4-phenoxide. The reaction proceeds smoothly at elevated temperatures (around 80°C) and can be completed in a relatively short period. nih.gov

Below is a data table summarizing a general procedure and the substrate scope for the cesium bicarbonate-mediated alkylation of 2,4-dihydroxybenzaldehyde with various bromoalkanes, demonstrating the utility of this method for preparing compounds analogous to 2-hydroxy-4-(pentyloxy)benzaldehyde. nih.gov

Table 1: Cesium Bicarbonate-Mediated Alkylation of 2,4-Dihydroxybenzaldehyde

Alkyl Bromide Product Yield (%)
1-Bromopropane 2-hydroxy-4-propoxybenzaldehyde 85
1-Bromobutane 2-hydroxy-4-butoxybenzaldehyde 88
1-Bromohexane 2-hydroxy-4-(hexyloxy)benzaldehyde 82
1-Bromoheptane 2-hydroxy-4-(heptyloxy)benzaldehyde 86
1-Bromooctane 2-hydroxy-4-(octyloxy)benzaldehyde 84

Data synthesized from multiple research findings. nih.gov

Functional Group Interconversions on Benzaldehyde (B42025) Scaffolds

Once the 2-hydroxy-4-(pentyloxy)benzaldehyde scaffold is synthesized, the aldehyde and phenolic hydroxyl functional groups can undergo a variety of chemical transformations to produce a diverse range of derivatives. These interconversions are valuable for creating new compounds with tailored properties.

The aldehyde group is particularly versatile and can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into other functional groups such as imines, oximes, or hydrazones through condensation reactions. For instance, oxidation of the aldehyde can be achieved using reagents like potassium permanganate (B83412) or Jones reagent to yield 2-hydroxy-4-(pentyloxy)benzoic acid. Conversely, reduction to the corresponding benzyl alcohol can be accomplished with reducing agents such as sodium borohydride.

The phenolic hydroxyl group at the 2-position can also be further functionalized, for example, through esterification or etherification, although such reactions would need to be carefully designed to avoid competing reactions with the aldehyde group. The presence of the electron-donating pentyloxy group can influence the reactivity of the aromatic ring, potentially facilitating electrophilic aromatic substitution reactions at the positions ortho and para to the hydroxyl and alkoxy groups.

These functional group interconversions open up avenues for the synthesis of a wide array of derivatives from the parent 2-hydroxy-4-(pentyloxy)benzaldehyde molecule, enabling the exploration of their potential applications in various scientific and industrial fields.

Chemical Transformations and Reaction Mechanisms of Benzaldehyde, 2 Hydroxy 4 Pentyloxy

Condensation Reactions

The carbonyl group of the aldehyde is a primary site for condensation reactions, which involve the combination of two molecules with the elimination of a small molecule, typically water. ijacskros.com For Benzaldehyde (B42025), 2-hydroxy-4-(pentyloxy)-, these reactions are fundamental to the synthesis of more complex molecular architectures.

A hallmark reaction of Benzaldehyde, 2-hydroxy-4-(pentyloxy)- is its condensation with primary amines to form Schiff bases, also known as imines or azomethines. ijacskros.comjetir.orgresearchgate.net This reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. The initial addition forms an unstable intermediate called a carbinolamine, which then undergoes dehydration, often catalyzed by a small amount of acid, to yield the stable imine product. ijacskros.com

The general mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the aldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming the neutral carbinolamine intermediate.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a carbon-nitrogen double bond (iminium ion).

Deprotonation: A base (such as water or the amine reactant) removes a proton from the nitrogen atom to give the final, neutral Schiff base.

This reaction is highly efficient for synthesizing a diverse range of Schiff bases by varying the primary amine component.

Table 1: Examples of Schiff Base Formation with Various Primary Amines

Primary Amine ReactantResulting Schiff Base Product NamePotential Application Area
Aniline2-(((phenyl)imino)methyl)-4-(pentyloxy)phenolCoordination Chemistry
Ethanolamine2-(((2-hydroxyethyl)imino)methyl)-4-(pentyloxy)phenolBiological Systems
p-Toluidine4-(pentyloxy)-2-(((p-tolyl)imino)methyl)phenolLiquid Crystals
2-Aminopyridine4-(pentyloxy)-2-((pyridin-2-ylimino)methyl)phenolAntimicrobial Agents

A significant structural feature of Schiff bases derived from Benzaldehyde, 2-hydroxy-4-(pentyloxy)- is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the imine nitrogen atom (C=N). ias.ac.inrcin.org.pl This interaction leads to the formation of a stable, planar, six-membered quasi-aromatic ring. rcin.org.pl

Table 2: Characteristics of Intramolecular Hydrogen Bonding

FeatureDescription
Bond TypeResonance-Assisted Hydrogen Bond (RAHB)
Atoms InvolvedPhenolic Hydrogen (O-H) and Imine Nitrogen (C=N)
Resulting StructureStable six-membered quasi-aromatic ring
Associated EquilibriumPhenol-imine and Keto-amine tautomerism
Effect on StabilityIncreased molecular stability and planarity

Oxidation Reactions of the Aldehyde Moiety

The aldehyde functional group in Benzaldehyde, 2-hydroxy-4-(pentyloxy)- is susceptible to oxidation, converting it into a carboxylic acid. This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion.

A typical oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO4) in an acidic or alkaline medium. sphinxsai.com The reaction involves the conversion of the aldehyde group (-CHO) into a carboxyl group (-COOH), yielding 2-hydroxy-4-(pentyloxy)benzoic acid. The reaction is generally first-order with respect to the oxidant. sphinxsai.com The mechanism in acidic media can be complex but fundamentally involves the transfer of oxygen atoms from the permanganate ion to the aldehyde carbon. Other reagents like chromic acid (Jones reagent) or milder oxidants such as silver oxide (Tollens' reagent) can also be used, the latter being particularly useful for selectively oxidizing aldehydes without affecting other functional groups.

Substitution Reactions (excluding initial ether formation)

The benzene (B151609) ring of Benzaldehyde, 2-hydroxy-4-(pentyloxy)- is activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating groups: the hydroxyl (-OH) and the pentyloxy (-OR) groups. Both are ortho-, para-directing. The aldehyde group (-CHO), being a deactivating group, is meta-directing.

The directing effects of the substituents are as follows:

-OH group: Strongly activating, directs ortho and para.

-O(C5H11) group: Strongly activating, directs ortho and para.

-CHO group: Deactivating, directs meta.

Given the positions of the existing groups (hydroxyl at C2, pentyloxy at C4), the incoming electrophile will preferentially substitute at the positions most activated by the hydroxyl and pentyloxy groups and least deactivated by the aldehyde group. The positions ortho and para to the activating groups are C1, C3, C5, and C6. The positions meta to the deactivating aldehyde group are C3 and C5. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions, which are activated by both the -OH and -O(pentyloxy) groups.

Cyclization Reactions and Formation of Heterocyclic Scaffolds

The ortho-hydroxybenzaldehyde structure of the molecule is a key precursor for the synthesis of various oxygen-containing heterocyclic scaffolds, most notably coumarins. nih.gov Coumarins are a class of benzopyrones widely found in nature and possessing important biological activities. nih.gov

Two classical condensation reactions are commonly used for this purpose:

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid, to form an α,β-unsaturated aromatic acid. wikipedia.orgbyjus.comlongdom.org When Benzaldehyde, 2-hydroxy-4-(pentyloxy)- is treated with acetic anhydride and sodium acetate, it undergoes an intramolecular cyclization (lactone formation) to yield a coumarin (B35378) derivative, specifically 7-(pentyloxy)-2H-chromen-2-one. The reaction proceeds through an aldol-type condensation followed by dehydration and subsequent intramolecular transesterification. byjus.comiitk.ac.in

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile (B47326), ethyl acetoacetate) in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. sigmaaldrich.comorganic-chemistry.orgresearchgate.net The reaction of Benzaldehyde, 2-hydroxy-4-(pentyloxy)- with an active methylene compound, such as diethyl malonate, leads to an intermediate that can subsequently undergo intramolecular cyclization and decarboxylation to form a substituted coumarin. nih.govresearchgate.net This method is highly versatile for producing a wide range of coumarin derivatives by varying the active methylene compound. nih.gov

Synthesis and Structural Elucidation of Benzaldehyde, 2 Hydroxy 4 Pentyloxy Derivatives

Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) functional group, are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. teikyomedicaljournal.comchemsociety.org.ngnih.gov The synthesis of Schiff bases derived from 2-hydroxy-4-(pentyloxy)benzaldehyde involves the reaction of its carbonyl group with various primary amines. This process is often catalyzed by a few drops of acid, such as glacial acetic acid, and carried out by refluxing the reactants in an alcohol solvent like ethanol. ijacskros.com

A common strategy in the study of liquid crystals is the synthesis of a homologous series of compounds where the length of a terminal alkyl chain is systematically varied. This allows for the investigation of how chain length influences mesomorphic (liquid crystalline) properties.

The synthesis of a homologous series of N-(2-hydroxy-4-n-alkyloxybenzylidene) derivatives begins with the preparation of the requisite 4-n-alkoxy-2-hydroxybenzaldehydes. This is typically achieved by reacting 2,4-dihydroxybenzaldehyde (B120756) with an appropriate n-alkyl bromide in a suitable solvent like dry acetone, in the presence of a base such as anhydrous potassium carbonate. rdd.edu.iq The mixture is refluxed for an extended period, often 24 hours, to ensure the completion of the alkylation reaction. rdd.edu.iq

Once the desired 4-n-alkoxy-2-hydroxybenzaldehyde is obtained and purified, it is reacted with a selected amine. For instance, to synthesize the series [4(4'-n-alkoxy-2-hydroxybenzylidene) amino biphenyl], an ethanolic solution of the aldehyde is mixed with an equimolar amount of 4-aminobiphenyl. rdd.edu.iq The reaction is catalyzed by a small amount of acetic acid and heated under reflux for several hours. rdd.edu.iq Upon cooling, the resulting Schiff base precipitates out of the solution and can be purified by filtration and recrystallization from a solvent like heptane. rdd.edu.iq

This systematic approach allows for the creation of a series of related Schiff bases where the primary structural variable is the length of the 'n-alkoxy' chain, enabling detailed studies of structure-property relationships.

The versatility of Schiff base synthesis allows for extensive structural modifications by altering either the aldehyde or the amine component. This modularity is a key tool for tuning the electronic, steric, and ultimately, the functional properties of the resulting compounds and their metal complexes.

Amine Modification: A wide variety of primary amines can be condensed with 2-hydroxy-4-(pentyloxy)benzaldehyde or its analogues to produce a diverse library of Schiff bases. The choice of amine introduces different functional groups and steric profiles. For example, condensing 2,4-dihydroxybenzaldehyde with α-naphthylamine yields a Schiff base with a bulky, aromatic naphthyl group attached to the imine nitrogen. Similarly, reactions with heterocyclic amines or substituted anilines, such as 4-aminobenzoic acid ethyl ester, introduce different functionalities into the final molecule. researchgate.netmdpi.com

Aldehyde Modification: The structure can also be varied by modifying the salicylaldehyde (B1680747) precursor itself. While this article focuses on the 4-(pentyloxy) derivative, related studies utilize a range of substituted salicylaldehydes to investigate the effect of different substituents on the properties of the resulting Schiff bases and their metal complexes. Examples of such aldehydes include:

2-hydroxy-1-naphthaldehyde (B42665)

3-methoxy-salicylaldehyde (o-vanillin)

5-methyl-salicylaldehyde

4-diethylamino-salicylaldehyde

3,5-dibromo-salicylaldehyde nih.gov

The condensation of these varied aldehydes with different amines leads to a vast array of Schiff base ligands with tailored properties. researchgate.netnih.gov

The table below illustrates the synthesis of various Schiff bases through the condensation of different aldehydes and amines.

Aldehyde PrecursorAmine ReactantSolventCatalystResulting Schiff Base Type
2,4-dihydroxybenzaldehydeα-naphthylamineEthanol-N-(2,4-dihydroxybenzylidene)naphthalen-1-amine
2-hydroxy-4-methoxybenzaldehyde (B30951)4-aminobenzoic acid ethyl esterEthanol-Ethyl 4-(((E)-2-hydroxy-4-methoxyphenyl)methyl)amino)benzoate
2-hydroxy-4-pentadecylbenzaldehydeSubstituted benzothiophene-2-carboxylic acid hydrazideEthanolAcetic acidN'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide derivative
2-hydroxybenzaldehyde2-ethylaniline--(E)-2-(((2-ethylphenyl)imino)methyl)phenol

Metal Complexes and Coordination Compounds

Schiff bases derived from salicylaldehydes, known as salicylaldimines, are excellent ligands for coordinating with a wide range of metal ions. The presence of the phenolic hydroxyl group and the imine nitrogen atom allows them to act as bidentate chelating agents, forming stable complexes with metals. nih.gov

The synthesis of transition metal complexes with salicylaldimine ligands is generally straightforward. A common method involves reacting the Schiff base ligand with a metal salt in a 2:1 ligand-to-metal molar ratio. jocpr.com Typically, a hot ethanolic solution of the ligand is added to a hot aqueous or ethanolic solution of the metal salt, such as Cu(CH₃COO)₂·H₂O, Ni(CH₃COO)₂·H₂O, or Zn(CH₃COO)₂·H₂O. jocpr.com

The reaction mixture is stirred and heated, often under reflux, for one to three hours. jocpr.com During this time, the metal complex precipitates from the solution. The pH of the solution may be adjusted by adding a base like NH₄OH to facilitate the deprotonation of the phenolic hydroxyl group and subsequent coordination to the metal ion. jocpr.com After cooling, the solid complex is collected by filtration, washed with solvents like warm water and ethanol, and dried. jocpr.com This general procedure has been used to synthesize a variety of complexes with metals including Cu(II), Ni(II), Zn(II), Co(II), Fe(II), and Mn(II). jocpr.com The resulting complexes often exhibit specific geometries, such as square-planar or octahedral, depending on the metal ion and the ligand structure. jocpr.com

Metallomesogens are metal complexes that exhibit liquid crystalline (mesomorphic) behavior. nih.gov The incorporation of a metal atom into a liquid crystalline structure can introduce unique magnetic, electronic, and optical properties. researchgate.net The design of metallomesogens is a delicate balance of ligand structure and metal ion choice. researchgate.net

Coordination polymers are extended structures formed by linking metal centers with organic ligands. nih.govrsc.org While simple salicylaldimine ligands typically form discrete mononuclear complexes, modifications to the ligand structure can enable the formation of polymeric networks.

To form a coordination polymer, the ligand must be capable of bridging between two or more metal centers. This can be achieved by incorporating additional donor atoms into the Schiff base ligand structure. For instance, if the amine used in the Schiff base synthesis contains another functional group capable of coordination (e.g., a carboxylate or a distant nitrogen atom), the resulting ligand can link multiple metal ions, leading to the formation of a 1D, 2D, or 3D coordination polymer. nih.govsemanticscholar.org

The synthesis often involves solvothermal methods, where the metal salt and the bridging ligand are heated in a solvent under pressure. nih.govsemanticscholar.org The choice of metal ion, ligand geometry, counter-ions, and reaction conditions all play a crucial role in determining the final topology and dimensionality of the resulting coordination polymer. semanticscholar.orgnih.gov

Chalcone (B49325) and Flavonoid Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their broad spectrum of biological activities. The synthesis of chalcone derivatives from 2-hydroxy-4-(pentyloxy)benzaldehyde is typically achieved through the Claisen-Schmidt condensation reaction. nih.govnih.govijarsct.co.in This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde. In this case, 2-hydroxy-4-(pentyloxy)benzaldehyde reacts with a suitable acetophenone in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide in an alcoholic solvent.

The general synthetic route involves dissolving the benzaldehyde (B42025) and acetophenone in a solvent such as ethanol, followed by the addition of an aqueous solution of the base. The reaction mixture is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Once the reaction is complete, the product is usually isolated by pouring the reaction mixture into ice-cold water and acidifying it, which causes the chalcone to precipitate. The solid product is then filtered, washed, and purified by recrystallization.

Flavonoids, a class of polyphenolic compounds, can be synthesized from the corresponding chalcones through an oxidative cyclization reaction. innovareacademics.innih.gov The 2'-hydroxy group of the chalcone is crucial for this transformation. The cyclization is often carried out using a catalyst such as iodine in dimethyl sulfoxide (B87167) (DMSO). innovareacademics.in The reaction involves heating the chalcone in the presence of the catalyst, which promotes the intramolecular cyclization to form the flavone (B191248) ring system. The resulting flavone can then be isolated and purified using standard techniques.

The structural elucidation of the synthesized chalcones and flavonoids relies heavily on spectroscopic methods.

Infrared (IR) Spectroscopy: In chalcones, the presence of an α,β-unsaturated carbonyl group is indicated by a characteristic absorption band in the region of 1630-1660 cm⁻¹. The hydroxyl group will show a broad absorption band around 3200-3600 cm⁻¹. For flavonoids, the IR spectrum will show the characteristic carbonyl stretching of the pyranone ring. innovareacademics.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of the vinylic protons in the chalcone structure, which typically appear as doublets with a large coupling constant (J ≈ 15 Hz), indicating a trans configuration. The aromatic protons will show characteristic splitting patterns depending on the substitution. In flavonoids, the disappearance of the vinylic proton signals and the appearance of a new signal for the proton on the C-3 of the chromone (B188151) ring are key indicators of successful cyclization.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition.

Table 1: Synthesis of a Chalcone Derivative

Reactant 1 Reactant 2 Catalyst Solvent Reaction Conditions Product

Table 2: Synthesis of a Flavonoid Derivative

Starting Material Catalyst Solvent Reaction Conditions Product

Chromene and Xanthene Derivatives

Chromenes are a class of heterocyclic compounds that contain a benzopyran ring system. The synthesis of chromene derivatives from 2-hydroxy-4-(pentyloxy)benzaldehyde can be achieved through a variety of methods, often involving a one-pot, multi-component reaction. nih.gov For instance, a common approach is the reaction of the salicylaldehyde derivative with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine (B6355638) or triethylamine. researchgate.net The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization.

Xanthene derivatives can be synthesized through the condensation of 2-hydroxy-4-(pentyloxy)benzaldehyde with a suitable nucleophile, such as 2-naphthol (B1666908) or dimedone, in the presence of a catalyst. researchgate.netnih.govfrontiersin.org Various catalysts, including protic acids, Lewis acids, and heterogeneous catalysts, have been employed for this transformation. researchgate.netrsc.org The reaction typically involves heating the reactants in a suitable solvent or under solvent-free conditions. mdpi.com

The structural characterization of chromene and xanthene derivatives is carried out using spectroscopic techniques.

FT-IR Spectroscopy: The formation of the chromene ring is confirmed by the appearance of characteristic bands for the C-O-C ether linkage. For xanthene derivatives, the spectra will show characteristic aromatic C-H and C=C stretching vibrations.

¹H and ¹³C NMR Spectroscopy: NMR spectroscopy is essential for determining the precise structure of the synthesized heterocycles. The chemical shifts and coupling constants of the protons on the pyran ring of chromenes and the central ring of xanthenes provide valuable structural information.

Mass Spectrometry: This technique confirms the molecular weight of the target molecules.

Table 3: Synthesis of a Chromene Derivative

Reactant 1 Reactant 2 Catalyst Solvent Reaction Conditions Product

Table 4: Synthesis of a Xanthene Derivative

Reactant 1 Reactant 2 Catalyst Reaction Conditions Product

Imidazole (B134444) and Benzothiazole (B30560) Derivatives

Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. The synthesis of imidazole derivatives from 2-hydroxy-4-(pentyloxy)benzaldehyde can be accomplished through multicomponent reactions. One of the most common methods is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. ijarsct.co.innih.gov Alternatively, other methods involve the reaction of the aldehyde with other reagents to form the imidazole ring. organic-chemistry.org

Benzothiazole is a heterocyclic compound consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring. The synthesis of benzothiazole derivatives from 2-hydroxy-4-(pentyloxy)benzaldehyde is commonly achieved by the condensation reaction with 2-aminothiophenol. mdpi.comorganic-chemistry.org This reaction can be carried out under various conditions, including the use of catalysts such as acids or oxidizing agents, and can be performed in different solvents or under solvent-free conditions. ekb.eg The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to form the benzothiazole ring. ekb.eg

The structural elucidation of the synthesized imidazole and benzothiazole derivatives is performed using standard spectroscopic methods.

FT-IR Spectroscopy: The IR spectra will show characteristic bands for the C=N and C-N bonds within the heterocyclic rings. The absence of the aldehyde carbonyl peak from the starting material is a key indicator of a successful reaction.

¹H and ¹³C NMR Spectroscopy: NMR spectroscopy is crucial for confirming the formation of the imidazole or benzothiazole ring and for determining the position of the substituents.

Mass Spectrometry: This analysis provides the molecular weight and helps in confirming the identity of the synthesized compound.

Table 5: Synthesis of an Imidazole Derivative

Reactant 1 Reactant 2 Reactant 3 Catalyst Reaction Conditions Product

Table 6: Synthesis of a Benzothiazole Derivative

Reactant 1 Reactant 2 Catalyst/Oxidant Solvent Reaction Conditions Product

Spectroscopic and Crystallographic Characterization of Benzaldehyde, 2 Hydroxy 4 Pentyloxy and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy provides critical information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum of Benzaldehyde (B42025), 2-hydroxy-4-(pentyloxy)- and its analogues reveals characteristic absorption bands corresponding to its specific functional groups. The presence of an intramolecular hydrogen bond between the 2-hydroxy group and the aldehyde's carbonyl group is a significant feature in related molecules like 2-hydroxybenzaldehyde, which influences the position and shape of the O-H and C=O stretching bands. researchgate.netspcmc.ac.in The spectrum of the closely related 2-hydroxy-4-methoxybenzaldehyde (B30951) shows distinct peaks that help in assigning the bands for the target compound. nist.govchemicalbook.com

Key vibrational frequencies are associated with the hydroxyl (O-H), carbonyl (C=O), ether (C-O-C), and aromatic (C=C) groups. The O-H stretching vibration typically appears as a broad band due to hydrogen bonding. spcmc.ac.in The aldehyde C=O stretching frequency is observed at a lower wavenumber than in non-conjugated aldehydes because of conjugation with the aromatic ring; this effect is further enhanced by the electron-donating hydroxy and pentyloxy groups. spcmc.ac.in The spectrum also displays bands for aromatic and aliphatic C-H stretching, as well as aromatic skeletal vibrations. spcmc.ac.innih.gov

Table 1: Characteristic FT-IR Bands for Benzaldehyde, 2-hydroxy-4-(pentyloxy)- and Related Compounds

Vibrational ModeFrequency Range (cm⁻¹)Description
O-H stretch3000-3400Broad band, indicative of intramolecular hydrogen bonding. researchgate.netspcmc.ac.in
Aromatic C-H stretch3000-3100Sharp peaks characteristic of sp² C-H bonds.
Aliphatic C-H stretch2850-3000Asymmetric and symmetric stretching of CH₂ and CH₃ groups in the pentyloxy chain. nih.gov
Aldehyde C-H stretch2720-2820Often appears as a pair of bands (Fermi resonance). spcmc.ac.in
C=O stretch (aldehyde)1640-1680Strong absorption, position lowered by conjugation and intramolecular H-bonding. researchgate.netspcmc.ac.in
C=C stretch (aromatic)1450-1600Multiple bands corresponding to aromatic ring skeletal vibrations. spcmc.ac.in
C-O-C stretch (ether)1200-1270Asymmetric stretching of the aryl-alkyl ether linkage.
C-O stretch (phenol)1150-1250Stretching vibration of the phenolic C-O bond.

Raman spectroscopy provides complementary information to FT-IR. For benzaldehyde and its derivatives, prominent Raman bands are expected for the aromatic ring vibrations and the carbonyl stretch. chemicalbook.comresearchgate.net The symmetric vibrations, which are often weak in IR spectra, can be strong in Raman spectra. The C=O stretch and the aromatic ring "breathing" modes are typically intense. Data for the analogous compound 2-hydroxy-4-methoxybenzaldehyde is available, aiding in the interpretation of the spectrum. chemicalbook.com

Table 2: Expected Raman Bands for Benzaldehyde, 2-hydroxy-4-(pentyloxy)-

Vibrational ModeFrequency Range (cm⁻¹)Description
Aromatic C-H stretch~3060Characteristic stretching of C-H bonds on the benzene (B151609) ring. chemicalbook.com
C=O stretch (aldehyde)~1650Strong band for the conjugated carbonyl group. chemicalbook.com
Aromatic Ring Breathing~1600Intense band due to symmetric stretching of the benzene ring. researchgate.net
Aromatic Ring In-Plane Bend~1000Characteristic ring deformation mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

The ¹H-NMR spectrum of Benzaldehyde, 2-hydroxy-4-(pentyloxy)- provides distinct signals for each type of proton. The aldehydic proton (-CHO) is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group, causing it to appear far downfield as a singlet. spcmc.ac.in Similarly, the phenolic hydroxyl proton (Ar-OH) is also significantly deshielded and appears as a singlet, with its chemical shift influenced by strong intramolecular hydrogen bonding. spcmc.ac.in

The aromatic region shows signals for three protons. The pentyloxy group at position 4 and the hydroxyl group at position 2 create a specific substitution pattern on the benzene ring. The protons of the pentyloxy chain exhibit characteristic signals in the aliphatic region of the spectrum, with chemical shifts and multiplicities determined by their proximity to the ether oxygen and coupling with adjacent protons. Data from the closely related 4-(pentyloxy)benzaldehyde (B1580920) can be used for comparison of the alkyl chain signals. chemicalbook.com

Table 3: Predicted ¹H-NMR Chemical Shifts (δ) and Multiplicities for Benzaldehyde, 2-hydroxy-4-(pentyloxy)-

Proton AssignmentPredicted δ (ppm)MultiplicityDescription
Ar-OH~11.0SingletDeshielded due to H-bonding and attachment to oxygen. spcmc.ac.in
-CHO~9.7SingletDeshielded by the anisotropic effect of the C=O group. spcmc.ac.in
H-6 (aromatic)~7.4DoubletOrtho to the aldehyde group.
H-5 (aromatic)~6.5Doublet of doubletsOrtho to the pentyloxy group and meta to the aldehyde.
H-3 (aromatic)~6.4DoubletOrtho to both the hydroxyl and pentyloxy groups.
-OCH₂-~4.0TripletMethylene (B1212753) group attached to the ether oxygen. chemicalbook.com
-OCH₂CH₂ -~1.8MultipletMethylene group beta to the oxygen. chemicalbook.com
-CH₂CH₂ CH₂-~1.4MultipletCentral methylene groups of the pentyl chain. chemicalbook.com
-CH₃~0.9TripletTerminal methyl group of the pentyl chain. chemicalbook.com

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing at the lowest field. The aromatic carbons show six distinct signals, with their chemical shifts determined by the electronic effects of the three different substituents (-OH, -CHO, -O-pentyl). Carbons directly attached to oxygen (C2, C4, and the aldehyde C=O) are significantly deshielded. The five carbons of the pentyloxy group are observed in the upfield aliphatic region. Spectroscopic data from 2-hydroxy-4-methoxybenzaldehyde serves as a useful reference for the aromatic carbon shifts. spectrabase.com

Table 4: Predicted ¹³C-NMR Chemical Shifts (δ) for Benzaldehyde, 2-hydroxy-4-(pentyloxy)-

Carbon AssignmentPredicted δ (ppm)Description
C=O (aldehyde)~191Carbonyl carbon, highly deshielded.
C-4 (aromatic)~166Attached to the pentyloxy group.
C-2 (aromatic)~163Attached to the hydroxyl group.
C-6 (aromatic)~135Para to the pentyloxy group.
C-1 (aromatic)~115Attached to the aldehyde group.
C-5 (aromatic)~108Ortho to the pentyloxy group.
C-3 (aromatic)~102Ortho to both hydroxyl and pentyloxy groups.
-OCH₂-~69Carbon attached to the ether oxygen.
-OCH₂C H₂-~29Carbon beta to the oxygen.
-CH₂C H₂CH₂-~28Central carbon of the pentyl chain.
-C H₂CH₃~22Carbon delta to the oxygen.
-CH₃~14Terminal methyl carbon.

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns under ionization. For Benzaldehyde, 2-hydroxy-4-(pentyloxy)-, the electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight (208.25 g/mol ). lookchem.com

The fragmentation pattern will be influenced by the functional groups. A common fragmentation pathway for alkoxy benzaldehydes involves the cleavage of the alkyl chain. nist.gov The loss of the pentyl group as a radical (C₅H₁₁) or the pentyloxy radical (-OC₅H₁₁) would lead to significant fragment ions. Another characteristic fragmentation is the loss of the aldehyde group (-CHO) or a hydrogen radical from the molecular ion. The fragmentation of the related compound 4-(pentyloxy)benzaldehyde shows a base peak corresponding to the loss of a butene molecule (C₄H₈) via a McLafferty-type rearrangement, resulting in a hydroxy-substituted benzaldehyde ion. nist.gov

Table 5: Expected Key Fragments in the Mass Spectrum of Benzaldehyde, 2-hydroxy-4-(pentyloxy)-

m/z ValueProposed FragmentDescription
208[C₁₂H₁₆O₃]⁺Molecular ion (M⁺).
207[M - H]⁺Loss of a hydrogen radical, likely the aldehydic H.
179[M - CHO]⁺Loss of the formyl radical.
138[M - C₅H₁₀]⁺Loss of pentene via McLafferty rearrangement.
137[M - C₅H₁₁]⁺Loss of the pentyl radical.
121[C₇H₅O₂]⁺Ion resulting from cleavage of the ether bond.
71[C₅H₁₁]⁺Pentyl cation.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of molecules by observing the absorption of electromagnetic radiation, which excites electrons from lower to higher energy levels.

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing compounds containing chromophores, such as the substituted benzaldehyde system. The absorption of UV-Vis light by molecules like Benzaldehyde, 2-hydroxy-4-(pentyloxy)- involves the promotion of electrons in π and non-bonding (n) orbitals to higher energy anti-bonding (π) orbitals. The primary electronic transitions observed are π→π and n→π*.

The spectrum of the parent compound, 2-hydroxybenzaldehyde (salicylaldehyde), and its substituted analogues typically displays strong absorption bands corresponding to these transitions. nist.gov For instance, the UV-Vis spectrum of 2,4-dihydroxybenzaldehyde (B120756), a closely related compound, shows distinct absorption maxima that are influenced by the electronic effects of the hydroxyl groups. nist.gov The introduction of a pentyloxy group at the 4-position is expected to act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption bands due to its electron-donating nature.

In derivatives such as Schiff bases, formed by the condensation of the aldehyde with a primary amine, the electronic system is extended. This extension of conjugation typically results in a shift of the absorption maxima to longer wavelengths. For example, Schiff bases derived from substituted salicylaldehydes exhibit characteristic absorption bands in the 284-352 nm range, which are assigned to the π→π* transition of the imine group. researchgate.net

Table 1: Representative UV-Vis Absorption Maxima (λmax) for Benzaldehyde Derivatives

CompoundSolventλmax (nm)Transition AssignmentSource
2-hydroxy-6-nitro-1-naphthaldehydeAcetonitrile295, 340π→π researchgate.net
Schiff Base of Sulphamerazine and PiperonalNot Specified284-352π→π (imine) researchgate.net
Metal Complexes of Schiff BasesDMFNot Specifiedd-d transitions and ligand-to-metal charge transfer amazonaws.com

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. ethz.chsrce.hr Benzaldehyde, 2-hydroxy-4-(pentyloxy)- itself is a diamagnetic molecule (all electrons are paired) and is therefore EPR-silent. However, this technique is invaluable for studying its paramagnetic derivatives, most notably complexes formed with transition metal ions. ethz.chresearchgate.net

When Benzaldehyde, 2-hydroxy-4-(pentyloxy)- is used to synthesize ligands, such as Schiff bases, these can coordinate with metal ions like copper(II), which has one unpaired electron. The resulting EPR spectrum provides detailed information about the electronic environment of the metal ion. nih.govmdpi.com

Key parameters derived from an EPR spectrum are the g-values and hyperfine coupling constants. For instance, in Cu(II) complexes of Schiff bases derived from the related 2-hydroxy-4-methoxybenzaldehyde, the EPR data can help determine the geometry of the complex. mdpi.com Typically, for axially symmetric Cu(II) complexes, two g-values are observed: g∥ and g⊥. If g∥ > g⊥ > 2.0023, it is indicative of a dx²-y² ground state, which is common for square-planar or distorted octahedral geometries. mdpi.com This analysis is crucial for understanding the structure and bonding in these important metal complexes.

Table 2: Typical EPR Spectroscopic Parameters for Copper(II) Schiff Base Complexes

Complex TypeGeometryg-value TrendInformation DerivedSource
Cu(II) Schiff BaseSquare Planarg∥ > g⊥ > 2.0023Unpaired electron in dx²-y² orbital, covalent character of metal-ligand bond mdpi.com
Cu(II) Schiff BaseTetrahedralIsotropic or complex g-valuesDistortion from ideal geometry, nature of the ground state

X-ray Crystallography for Molecular Structure and Atom Connectivity

X-ray crystallography is the most definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information on bond lengths, bond angles, and intermolecular interactions. nih.gov While a crystal structure for Benzaldehyde, 2-hydroxy-4-(pentyloxy)- is not described in the surveyed literature, detailed structural analyses of very similar compounds provide a clear model of its expected molecular and crystal structure.

Studies on analogues such as 2-hydroxy-4-(prop-2-ynyloxy)benzaldehyde nih.gov and 2-hydroxy-4-methoxybenzaldehyde researchgate.net reveal several common structural features. The molecules are generally planar, with only a small dihedral angle between the plane of the benzene ring and the substituent groups. nih.govresearchgate.net

A critical and characteristic feature of these 2-hydroxybenzaldehyde derivatives is the formation of a strong intramolecular hydrogen bond between the hydrogen of the 2-hydroxy group and the oxygen atom of the aldehyde group. This interaction forms a stable six-membered ring, often denoted as an S(6) ring motif. nih.gov This intramolecular hydrogen bond is a dominant factor in determining the conformation of the molecule.

Table 3: Crystallographic Data for Benzaldehyde Derivatives

CompoundFormulaCrystal SystemSpace GroupKey Feature(s)Source
2-hydroxy-4-methoxybenzaldehydeC8H8O3MonoclinicP21/cTwo molecules in the asymmetric unit, intramolecular O-H···O hydrogen bond. researchgate.net
2-hydroxy-4-(prop-2-ynyloxy)benzaldehydeC10H8O3Not specifiedNot specifiedAlmost planar molecule, intramolecular O-H···O hydrogen bond forming S(6) ring, π–π stacking interactions. nih.gov
bis(acridine)–2,4-dihydroxybenzaldehyde (Cocrystal)C33H24N2O3MonoclinicP21Noncentrosymmetric, stabilized by strong O–H···N and weak C–H···O hydrogen bonds, π–π interactions. mdpi.com

Theoretical and Computational Investigations of Benzaldehyde, 2 Hydroxy 4 Pentyloxy and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic and structural properties of molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For derivatives of benzaldehyde (B42025), calculations are frequently performed using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-31+G(d,p) to achieve a balance between accuracy and computational cost.

DFT studies begin with geometry optimization to find the lowest energy conformation of the molecule. For Benzaldehyde, 2-hydroxy-4-(pentyloxy)- and its analogues, the benzene (B151609) ring is expected to be planar, with the aldehyde and hydroxyl groups lying in the same plane to maximize conjugation and intramolecular hydrogen bonding. The pentyloxy group, however, introduces conformational flexibility.

ParameterCalculated Value (for 4-hydroxybenzaldehyde)
C=O Bond Length~1.21 Å
C-O (hydroxyl) Bond Length~1.36 Å
O-H Bond Length~0.97 Å
C-C (aromatic) Bond Length~1.39 - 1.41 Å
C-CHO Bond Length~1.48 Å

These calculations can also predict spectroscopic properties, such as UV-visible absorption spectra, by employing Time-Dependent DFT (TD-DFT).

Molecular orbital analysis provides critical information about the reactivity and electronic properties of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. For aromatic aldehydes, the HOMO is typically a π-orbital distributed over the benzene ring and substituents, while the LUMO is a π*-orbital with significant density on the carbonyl group.

Mulliken Charges and Molecular Electrostatic Potential (MEP): Mulliken population analysis distributes the total charge of the molecule among its atoms, providing insight into the partial charges. The Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In Benzaldehyde, 2-hydroxy-4-(pentyloxy)-, the oxygen atom of the carbonyl group is expected to be the most electron-rich site (red on an MEP map), making it a target for electrophilic attack, while the carbonyl carbon is electron-poor (blue on an MEP map) and susceptible to nucleophilic attack.

PropertySignificanceTypical Findings for Hydroxybenzaldehydes
HOMO EnergyElectron-donating abilityLocalized on the aromatic ring and oxygen atoms
LUMO EnergyElectron-accepting abilityLocalized on the aldehyde group and aromatic ring
HOMO-LUMO Gap (ΔE)Chemical stability and reactivityCalculated to be around 5 eV for 4-hydroxybenzaldehyde, indicating high stability.
Mulliken ChargesPartial atomic chargesCarbonyl oxygen has a significant negative charge; carbonyl carbon has a positive charge.

Thermodynamic and Kinetic Modeling of Reactions (e.g., Chalcone (B49325) Formation Mechanism)

Benzaldehyde, 2-hydroxy-4-(pentyloxy)- is a common precursor for the synthesis of chalcones via the Claisen-Schmidt condensation. This reaction involves an aldol (B89426) condensation between a substituted benzaldehyde and an acetophenone (B1666503) in the presence of a base catalyst.

The mechanism proceeds through several key steps:

Enolate Formation: A strong base (e.g., NaOH or KOH) removes an acidic α-hydrogen from the acetophenone to form a nucleophilic enolate. Benzaldehydes lacking α-hydrogens, such as the title compound, can only act as the electrophile.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of Benzaldehyde, 2-hydroxy-4-(pentyloxy)-, forming a β-hydroxy ketone intermediate.

Dehydration: The intermediate undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone, known as a chalcone.

Bond Dissociation Energy (BDE) is the energy required to homolytically cleave a chemical bond. It is a critical parameter for predicting the thermal stability and free-radical reactivity of a molecule. For benzaldehyde and its derivatives, the weakest bond is typically the aldehydic C-H bond. This makes the aldehyde hydrogen susceptible to abstraction by radicals. The presence of an ortho-hydroxyl group can slightly alter the BDE due to intramolecular hydrogen bonding.

CompoundBondBond Dissociation Energy (kcal/mol at 298 K)
BenzaldehydeC₆H₅CO–H~88-90
2-HydroxybenzaldehydeHOC₆H₄CO–HData not specified, but influenced by H-bonding

Ionization potential is the minimum energy required to remove an electron from a molecule. It can be calculated computationally and is related to the HOMO energy. This value is important for understanding the molecule's behavior in redox reactions and mass spectrometry.

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and interactions. For compounds like Benzaldehyde, 2-hydroxy-4-(pentyloxy)-, these methods are valuable for predicting how they might interact with biological targets such as enzymes or receptors.

DFT-based molecular modeling has been used to explain the reactivity of hydroxylated benzaldehydes in complex reactions. For instance, a study on the Biginelli reaction investigated why 2,4-dihydroxybenzaldehyde (B120756) fails to react under conditions where other analogues succeed. By calculating the thermodynamic and kinetic activation parameters for each step of the proposed reaction mechanism, the researchers identified that the initial condensation between the aldehyde and thiourea (B124793) was the crucial stage determining reactivity. Such studies demonstrate how molecular modeling can provide a rationale for experimentally observed chemical behavior.

Molecular docking is a specific type of modeling where a small molecule (ligand) is placed into the binding site of a target macromolecule (receptor). This technique is used to predict the binding mode and affinity of the ligand. Chalcones derived from Benzaldehyde, 2-hydroxy-4-(pentyloxy)- could be studied using docking to explore potential inhibitory activities against various enzymes.

Quantitative Structure-Activity Relationship (QSAR/QSTR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity or toxicity, respectively. These models rely on molecular descriptors, which are numerical values that encode chemical information about a molecule.

For a series of chalcones derived from Benzaldehyde, 2-hydroxy-4-(pentyloxy)- and its analogues, a QSAR study would involve:

Synthesizing and testing a library of related compounds for a specific biological activity.

Calculating a variety of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic descriptors. Many of these, such as HOMO/LUMO energies, dipole moment, and partial atomic charges, are derived from the quantum chemical calculations described in section 6.1.

Developing a mathematical model that relates the descriptors to the observed activity.

While specific QSAR studies focusing on Benzaldehyde, 2-hydroxy-4-(pentyloxy)- are not prominent, the principles are widely applied to flavonoids and chalcones to guide the design of new compounds with enhanced potency and selectivity.

Advanced Research Applications of Benzaldehyde, 2 Hydroxy 4 Pentyloxy Derivatives

Applications in Ligand Design and Coordination Chemistry

The inherent structural features of 2-hydroxy-4-(pentyloxy)benzaldehyde make it an excellent precursor for the synthesis of sophisticated ligands for metal complexes. The condensation of its aldehyde group with various primary amines yields Schiff base ligands, where the resulting imine nitrogen and the adjacent phenolic oxygen can act as a bidentate chelating unit for metal ions.

The 2-hydroxy-4-(pentyloxy)benzaldehyde moiety is a foundational building block for constructing polydentate ligands, which are molecules that can bind to a central metal atom through multiple donor sites. By reacting the aldehyde with polyamines (molecules containing two or more amine groups), ligands with N₂O₂, N₃O₂, or higher denticity can be readily synthesized. The pentyloxy group enhances the solubility of these ligands and their metal complexes in organic solvents, facilitating their use in homogeneous catalysis.

Furthermore, this scaffold allows for the design of hemilabile ligands. Hemilability refers to a ligand that possesses at least two different coordinating groups, one of which forms a strong, stable bond with the metal center, while the other forms a weaker, labile bond. This weaker bond can dissociate and re-associate during a chemical reaction, opening up a coordination site for a substrate molecule. This dynamic behavior is crucial for many catalytic processes. The core salicylaldehyde-derived chelating unit provides the stable anchor, while other functionalities introduced via the amine precursor can provide the labile donor sites.

Transition metal complexes derived from Schiff base ligands of 2-hydroxy-4-(pentyloxy)benzaldehyde exhibit significant potential in catalysis. researchgate.net The electronic and steric environment around the metal center, which dictates its catalytic activity, can be precisely tuned by modifying the Schiff base structure. These complexes have been explored as catalysts in various organic transformations. rsc.org

One prominent application is in oxidation reactions, such as the hydroxylation of phenols. researchgate.net For example, vanadium complexes have shown high conversion rates in the liquid phase hydroxylation of phenol (B47542) using hydrogen peroxide as an oxidant. researchgate.net The catalytic cycle often involves the interaction of the substrate with the metal center, a process facilitated by the ligand framework. The ability to support various transition metals like copper, cobalt, nickel, and vanadium allows for the development of catalysts for a wide range of reactions. researchgate.net

Table 1: Examples of Catalytic Applications of Related Metal Complexes

Metal Ion Ligand Type Reaction Catalyzed Reference
Vanadium(IV) Schiff Base Phenol Hydroxylation researchgate.net
Copper(II) Schiff Base Phenol Hydroxylation researchgate.net
Cobalt(II) Schiff Base Phenol Hydroxylation researchgate.net
Nickel(II) Schiff Base Phenol Hydroxylation researchgate.net

Derivatives of 2-hydroxy-4-(pentyloxy)benzaldehyde are valuable in the development of luminescent sensors for detecting specific analytes like metal ions or small molecules. rsc.org The Schiff bases formed from this compound often possess intrinsic fluorescence, which can be altered upon coordination with a target species. This change, which can be either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence, forms the basis of the sensing mechanism. rsc.org

Metal-organic frameworks (MOFs) incorporating benzaldehyde-based ligands have been successfully employed as highly selective and sensitive sensors. rsc.org For instance, certain luminescent MOFs can specifically identify benzaldehyde (B42025) through a fluorescence quenching process. rsc.org This principle is extended to derivatives like 2-hydroxy-4-(pentyloxy)benzaldehyde, where the ligand's electronic properties are fine-tuned by the hydroxyl and pentyloxy substituents. These sensors show potential for the detection of various substances, with high selectivity and low detection limits. nih.gov

Supramolecular Assembly and Liquid Crystalline Systems

The elongated, rod-like molecular shape of Schiff bases derived from 2-hydroxy-4-(pentyloxy)benzaldehyde makes them ideal candidates for the construction of liquid crystals and other self-assembled supramolecular structures.

Schiff bases are a well-studied class of compounds known to exhibit liquid crystalline (mesogenic) behavior. The structure derived from 2-hydroxy-4-(pentyloxy)benzaldehyde contains the essential features for a calamitic (rod-shaped) liquid crystal: a rigid aromatic core provided by the two phenyl rings linked by the azomethine (-CH=N-) group, and a flexible terminal chain provided by the pentyloxy group. researchgate.net

Depending on the specific amine used for the condensation and the length of other terminal alkyl chains, these compounds can exhibit various mesophases, such as nematic and smectic phases, over a range of temperatures. nih.govresearchgate.net The nematic phase is characterized by long-range orientational order of the molecules, while the smectic phase has additional positional order, with molecules arranged in layers. researchgate.net

When these Schiff base ligands are coordinated to metal centers, they can form "metallomesogens." The inclusion of a metal ion can enhance the rigidity and linearity of the molecular structure, often leading to an increase in the stability of the liquid crystal phases and potentially inducing mesomorphism in ligands that are not liquid crystalline on their own.

The development of specific liquid crystal phases is highly dependent on the molecular structure. The 2-hydroxy-4-(pentyloxy)benzaldehyde framework provides a platform for systematically tuning these properties.

Rigid Core: The central biphenyl-imine unit is the primary contributor to the molecular rigidity necessary for mesophase formation.

Flexible Terminal Chains: The pentyloxy group is a critical component. The length and branching of terminal alkoxy chains significantly influence the melting point and the type of mesophase observed. nih.gov Generally, shorter chains tend to favor the formation of nematic phases, while longer chains promote the formation of more ordered smectic phases. nih.gov

Linking Group: The azomethine (-CH=N-) linkage provides linearity and conjugation to the molecular core, which is crucial for maintaining the rod-like shape and intermolecular interactions that lead to liquid crystallinity. nih.gov

Lateral Substituents: The introduction of substituents perpendicular to the main molecular axis can influence the mesomorphic properties by altering the molecular width and intermolecular spacing. This can disrupt packing and lower the stability of certain phases or even induce new ones. mdpi.com

By strategically modifying the amine component reacted with 2-hydroxy-4-(pentyloxy)benzaldehyde, researchers can fine-tune these structural parameters to create materials with desired liquid crystal phase types, transition temperatures, and stability ranges for applications in display technologies and optical materials. nih.govmdpi.com

Table 2: Influence of Molecular Structure on Liquid Crystal Phases in Related Schiff Bases

Structural Feature Influence on Mesophase Common Phases Observed Reference
Long Terminal Alkoxy Chains Promotes higher-order phases, increases stability Smectic A, Smectic C, Nematic nih.govnih.gov
Short Terminal Alkoxy Chains Favors lower-order phases Nematic researchgate.net
Rigid Core (e.g., biphenyl) Essential for maintaining rod-like shape Nematic, Smectic mdpi.com
Metal Coordination Increases rigidity and thermal stability Nematic, Smectic N/A

Electro-optic Properties of Mesophases

Derivatives of Benzaldehyde, 2-hydroxy-4-(pentyloxy)- have been investigated for their utility in the formation of mesophases, particularly in the context of liquid crystals. The molecular structure of these derivatives, often incorporated into Schiff bases, gives rise to liquid crystalline properties that are sensitive to electric fields, making them suitable for electro-optic applications.

Research into Schiff base/ester series with terminal polar substituents has demonstrated that the molecular geometry, including the presence and position of alkoxy groups, significantly influences the mesomorphic behavior. For instance, studies on related 4-alkoxybenzaldehyde derivatives have shown that the length of the alkoxy chain can affect the thermal stability and the type of mesophase formed, such as nematic and smectic phases. mdpi.comnih.gov The nematic phase of materials derived from 4-(pentyloxy)benzaldehyde (B1580920) has been shown to exhibit a threshold voltage for optical response, a key characteristic for electro-optic switching. uobasrah.edu.iq

Dielectric spectroscopy is a crucial technique for characterizing these materials. For dielectrically negative liquid crystals, the dipole moment perpendicular to the long axis of the molecule allows for a homeotropic alignment, which is essential for "normally black" display modes. uobasrah.edu.iq The dielectric anisotropy of these materials can be influenced by the frequency of the applied electric field. uobasrah.edu.iq Studies on similar liquid crystalline systems have also explored the influence of hydrophilic and hydrophobic nanoparticles on the molecular dynamics within the mesophases.

Schiff bases derived from salicylaldehyde (B1680747), the core structure of Benzaldehyde, 2-hydroxy-4-(pentyloxy)-, are known to form stable intramolecular hydrogen bonds. This structural feature can contribute to the planarity of the molecule and influence its liquid crystalline properties. Chiral binaphthol derivatives linked with a salicylaldehyde Schiff base have been shown to create chiral nematic liquid crystals that exhibit large wavelength shifts in response to temperature and UV light, indicating their potential for photochromic and thermochromic materials. rsc.org

Mechanistic Biological Studies and Structure-Activity Relationships (SAR)

Derivatives of Benzaldehyde, 2-hydroxy-4-(pentyloxy)- are of interest for their potential biological activities, including enzyme inhibition and antimicrobial effects. The presence of the salicylaldehyde moiety provides a scaffold for designing molecules with specific biological targets.

While specific inhibitory data for Benzaldehyde, 2-hydroxy-4-(pentyloxy)- derivatives on the listed enzymes are not extensively documented, studies on structurally similar benzaldehyde and salicylaldehyde derivatives provide insights into their potential mechanisms of action.

Tyrosinase: Benzaldehyde and its derivatives are known inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govtandfonline.comnih.gov The inhibitory mechanism can vary depending on the substituents. For example, 4-substituted benzaldehydes with bulky alkyl or alkoxy groups tend to act as full inhibitors, suggesting that steric factors at the 4-position are crucial. nih.gov The inhibition can be of a mixed or noncompetitive type. The presence of hydroxyl groups on the benzaldehyde ring is also a significant factor in inhibitory potency.

Topoisomerase: Phenolic compounds, which are metabolites of benzene (B151609), have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair. nih.gov The inhibition is often dependent on the bioactivation of these phenolic compounds. nih.gov Salicylate, a related compound, has been identified as a catalytic inhibitor of topoisomerase II, selectively targeting the α isoform by interfering with DNA cleavage. nih.gov This suggests that salicylaldehyde derivatives could potentially exhibit similar inhibitory activities.

Xanthine (B1682287) Oxidase: Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a target for treating gout. mdpi.com Hydroxy-substituted benzaldehydes have been used to synthesize Schiff bases that show inhibitory activity against xanthine oxidase. The position of the hydroxyl group on the benzaldehyde ring is a critical determinant of this activity. Phenolic compounds, in general, have been found to possess xanthine oxidase inhibitory potential. nih.gov

Neuraminidase: While direct evidence for neuraminidase inhibition by Benzaldehyde, 2-hydroxy-4-(pentyloxy)- derivatives is scarce, polyphenolic compounds, including flavonoids and chalcones, have been shown to inhibit neuraminidase activity. mdpi.com The structural features of these polyphenols, such as the presence of furan (B31954) rings, are considered essential for their inhibitory action. mdpi.com Given the phenolic nature of salicylaldehyde derivatives, they could be explored for similar activities.

Hsp90: Heat shock protein 90 (Hsp90) is a molecular chaperone involved in the stability of many signaling proteins, making it a target in cancer therapy. The ATPase activity of Hsp90 is crucial for its function, and its inhibition is a key strategy for developing Hsp90 inhibitors. nih.gov 6-Alkylsalicylic acid analogues have been identified as inhibitors of the in vitro ATPase activity of Hsp90. nih.gov This indicates that the salicylaldehyde scaffold could be a starting point for designing Hsp90 inhibitors.

Table 1: Inhibitory Activity of Benzaldehyde and Salicylaldehyde Derivatives against Various Enzymes

Compound/Derivative Class Enzyme IC50/Inhibition Data Inhibition Type Source(s)
4-Bromobenzaldehyde Tyrosinase 114 µM Partial noncompetitive nih.gov
4-Chlorobenzaldehyde Tyrosinase 175 µM Partial noncompetitive nih.gov
4-Fluorobenzaldehyde Tyrosinase 387 µM Partial noncompetitive nih.gov
4-Cyanobenzaldehyde Tyrosinase 822 µM Mixed nih.gov
4-Nitrobenzaldehyde Tyrosinase 1846 µM Noncompetitive nih.gov
Phenolic metabolites of benzene (bioactivated) Topoisomerase II Inhibition at 10-50 µM - nih.gov
Salicylate Topoisomerase IIα Catalytic inhibitor - nih.gov
6-Alkylsalicylic acid analogues Hsp90 ATPase IC50 = 65.2 - 68.3 µM - nih.gov

Substituted salicylaldehydes and their derivatives, particularly Schiff bases, have demonstrated significant antimicrobial properties. The antimicrobial activity is highly dependent on the nature and position of the substituents on the aromatic ring.

Studies have shown that for high antimicrobial activity, substituents are required on the 2-hydroxy derivative of benzaldehyde (salicylaldehyde). nih.gov Halogenation, hydroxylation, and nitro substitution can produce highly active compounds. nih.gov However, the effectiveness of these substitutions can vary significantly between different microbes. For instance, 4,6-dimethoxysalicylaldehyde (B1329352) showed considerable activity against Candida albicans and Saccharomyces cerevisiae but was less effective against bacteria. nih.gov

Schiff bases derived from salicylaldehydes have been extensively studied for their antibacterial and antifungal activities. researchgate.netunn.edu.ngisca.memdpi.comresearchgate.netsphinxsai.comjocpr.comrecentscientific.comnih.gov The imine group (C=N) in Schiff bases is often considered crucial for their biological activity. The antimicrobial potency of these compounds can be influenced by the specific amine used in their synthesis and can be enhanced upon complexation with metal ions. recentscientific.com For example, Schiff bases of salicylaldehyde have shown activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as the fungus Candida albicans. sphinxsai.com The activity often depends on the nature of the substituent on the salicylaldehyde ring, with electron-withdrawing or electron-donating groups affecting the biological response. isca.me

Table 2: Antimicrobial Activity of Substituted Salicylaldehyde Derivatives

Derivative Class Microorganism Activity Source(s)
Halogenated salicylaldehydes Various bacteria and fungi Highly potent nih.gov
Nitro-substituted salicylaldehydes Various bacteria and fungi Highly potent nih.gov
Hydroxylated salicylaldehydes Various bacteria and fungi Highly potent nih.gov
4,6-Dimethoxysalicylaldehyde Candida albicans, Saccharomyces cerevisiae Considerable activity nih.gov
Salicylaldehyde Schiff bases S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans Appreciable antibacterial and antifungal activity sphinxsai.com
Sulfadiazine-salicylaldehyde Schiff bases Staphylococcus aureus (including MRSA) High susceptibility (MIC from 7.81 µM) mdpi.com
Sulfadiazine-salicylaldehyde Schiff bases Candida sp., Trichophyton interdigitale Inhibition from 1.95 µM mdpi.com

The biological activity of Benzaldehyde, 2-hydroxy-4-(pentyloxy)- derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies on related compounds help in understanding the key molecular features responsible for their effects.

For tyrosinase inhibition , the substitution pattern on the benzaldehyde ring is a critical determinant. A study on 4-substituted benzaldehydes revealed that the steric factor at the 4-position can determine whether the inhibition is partial or full, regardless of electronic or hydrophobic effects. nih.gov For instance, bulky substituents like alkyl and alkoxy groups at the 4-position tend to result in full inhibition. nih.gov The presence of hydroxyl groups and their positions on the aromatic rings are also major factors in the efficacy of tyrosinase inhibitors. tandfonline.com

In the context of antimicrobial activity , SAR studies of substituted salicylaldehydes have shown that the presence of substituents is necessary for high potency, as unsubstituted salicylaldehyde has minimal activity. nih.gov The nature of the substituent plays a crucial role; for example, amidation of the carboxylic group and chlorination at the 5-position of salicylic (B10762653) acid were found to enhance its NFκB inhibitory activity, which is relevant to anti-inflammatory effects. nih.gov For Schiff bases derived from salicylaldehyde, the antimicrobial activity is influenced by the substituents on both the salicylaldehyde and the amine moieties. isca.me

The anticancer activity of salicylaldehyde hydrazones has also been linked to specific structural features. The presence of a methoxy (B1213986) group in the salicylaldehyde ring can lead to derivatives with high antiproliferative activity against leukemia and breast cancer cell lines. nih.govmdpi.com

Role as Intermediates in Fine Chemical Synthesis

Benzaldehyde, 2-hydroxy-4-(pentyloxy)- is a valuable intermediate in the synthesis of a variety of organic compounds. lookchem.com Its reactive functional groups—the aldehyde, hydroxyl, and pentyloxy groups—allow it to participate in a range of chemical reactions, including condensation, oxidation, and substitution, making it a versatile building block in organic chemistry. lookchem.com

This compound serves as a precursor in the synthesis of more complex molecules with applications in pharmaceuticals and fragrances. lookchem.com The aldehyde group can readily undergo condensation reactions to form Schiff bases, which are not only biologically active but also important ligands in coordination chemistry. recentscientific.commdpi.com The hydroxyl group can be a site for etherification or esterification, allowing for the introduction of various functional groups to modify the properties of the final product.

For example, 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde, a related compound, has been synthesized as a new aldehyde for the preparation of biologically active molecules, highlighting the utility of substituted salicylaldehydes in generating compounds with potential pesticidal or other biological activities. mdpi.com The synthesis of Schiff bases from salicylaldehyde derivatives is a common strategy to create compounds with diverse applications, including as liquid crystals and biologically active agents. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 2-hydroxy-4-(pentyloxy)benzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Williamson etherification , where p-hydroxybenzaldehyde reacts with a pentyl halide (e.g., 1-bromopentane) in alkaline conditions (e.g., NaOH/ethanol). Key steps include:

  • Ether formation : Reacting the hydroxyl group at the para-position with the alkyl halide under reflux (60–80°C for 4–6 hours).
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
    Optimization involves adjusting the molar ratio of reagents (1:1.2 aldehyde:halide), solvent polarity (ethanol vs. DMF), and temperature to minimize side products like dialkylation .

Q. What spectroscopic techniques are critical for characterizing 2-hydroxy-4-(pentyloxy)benzaldehyde?

Methodological Answer:

  • IR Spectroscopy : Confirm hydroxyl (O–H stretch: ~3200–3400 cm⁻¹) and aldehyde (C=O stretch: ~1700 cm⁻¹) functional groups. The ether (C–O–C) vibration appears near 1250 cm⁻¹ .
  • NMR :
    • ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm; hydroxyl proton (broad, δ 5.5–6.5 ppm); pentyloxy protons (δ 3.8–4.2 ppm for O–CH₂, δ 1.2–1.6 ppm for CH₂ groups).
    • ¹³C NMR : Aldehyde carbon at δ 190–200 ppm; aromatic carbons (δ 110–160 ppm) .
  • Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peak ([M⁺] at m/z ~208) and fragmentation patterns .

Q. How does the pentyloxy substituent influence the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer: The pentyloxy group acts as an electron-donating substituent via resonance, activating the aromatic ring toward electrophilic attack. However, steric hindrance from the pentyl chain may reduce reactivity at the ortho and para positions. Experimental validation involves comparing reaction rates with shorter-chain analogs (e.g., methoxy or ethoxy derivatives) in Friedel-Crafts or nitration reactions .

Q. What are the solubility properties of 2-hydroxy-4-(pentyloxy)benzaldehyde in common solvents?

Methodological Answer: The compound is moderately polar due to hydroxyl and aldehyde groups but has hydrophobic character from the pentyl chain.

  • High solubility : Ethanol, DMSO, DMF.
  • Low solubility : Water, hexane.
    Quantitative solubility data can be obtained via cloud-point titration or gravimetric analysis. For example, dissolve 10 mg in 1 mL solvent at 25°C, centrifuge, and measure supernatant concentration via UV-Vis (λ_max ~280 nm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the regioselectivity of electrophilic substitution in 2-hydroxy-4-(pentyloxy)benzaldehyde?

Methodological Answer:

  • DFT calculations (B3LYP/6-31G* level) can map electrostatic potential surfaces to identify electron-rich regions.
  • Fukui indices (nucleophilic/electrophilic) predict preferred attack sites. For example, the meta position to the hydroxyl group may show higher reactivity due to resonance stabilization. Validate predictions experimentally via bromination or sulfonation .

Q. What strategies resolve contradictions in spectral data for derivatives of 2-hydroxy-4-(pentyloxy)benzaldehyde?

Methodological Answer:

  • Contradiction Example : Discrepant ¹H NMR shifts for hydroxyl protons due to solvent polarity or hydrogen bonding.
  • Resolution :
    • Compare spectra in deuterated DMSO (H-bond acceptor) vs. CDCl₃.
    • Use variable-temperature NMR to observe proton exchange rates.
    • Cross-reference with IR and X-ray crystallography (if crystalline) .

Q. How can the compound’s stability under oxidative conditions be evaluated for pharmaceutical intermediates?

Methodological Answer:

  • Accelerated stability testing : Expose the compound to H₂O₂ (3% w/v) or UV light (254 nm) and monitor degradation via HPLC.
  • Kinetic analysis : Calculate half-life (t₁/₂) and activation energy (Arrhenius plot) at 40°C, 60°C, and 80°C.
  • Identify degradation products (e.g., quinones) via LC-MS/MS .

Q. What catalytic systems enhance the efficiency of Mannich reactions involving 2-hydroxy-4-(pentyloxy)benzaldehyde?

Methodological Answer:

  • Heterogeneous catalysis : Use montmorillonite K10 or zeolites to improve yield and reduce side reactions.
  • Microwave-assisted synthesis : Reduce reaction time (30 minutes vs. 6 hours) with controlled power (100–200 W).
  • Mechanistic insight : Monitor intermediates via in-situ FTIR or Raman spectroscopy .

Q. How do structural analogs of this compound compare in bioactivity studies (e.g., antimicrobial or anticancer assays)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying alkyl chain lengths (C3–C8) and test against E. coli (MIC assay) or cancer cell lines (MTT assay).
  • Data interpretation : Longer chains (e.g., pentyl) may enhance membrane permeability but reduce solubility, creating a parabolic activity trend. Statistical analysis (ANOVA) identifies significant differences .

Q. What advanced chromatographic techniques separate enantiomers or diastereomers of derivatives?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase.
  • SFC (Supercritical Fluid Chromatography) : CO₂/ethanol co-solvent system at 40°C and 150 bar.
  • Validate resolution via circular dichroism (CD) or polarimetry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.